5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine
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Overview
Description
5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the fluorine atom, and the attachment of the sulfonylpiperazine group. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the fluorine atom into the pyrimidine ring.
Nucleophilic substitution: This step may be used to attach the methoxy group to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxy-4-pyrimidinone: Shares the pyrimidine core and fluorine atom but lacks the sulfonylpiperazine group.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Contains a fluorine atom and a boronic acid derivative but differs in the overall structure.
Uniqueness
5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
5-fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-12-9-15(26-4)16(10-13(12)2)27(24,25)23-7-5-22(6-8-23)18-17(19)14(3)20-11-21-18/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKOSFMPEZUREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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